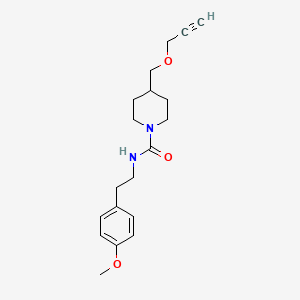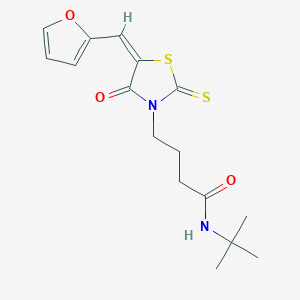
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, commonly known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a piperidine derivative that has been synthesized through a series of chemical reactions, and its unique structure has made it a promising candidate for further research.
Mechanism of Action
The mechanism of action of MPMP is not fully understood, but it is believed to act as a dopamine transporter inhibitor, similar to other piperidine derivatives. This action leads to an increase in dopamine levels in the brain, which can have various effects on behavior and mood.
Biochemical and Physiological Effects:
The biochemical and physiological effects of MPMP are largely dependent on its mechanism of action. Studies have shown that MPMP can lead to increased dopamine levels in the brain, which can have various effects on behavior and mood. Additionally, MPMP has been shown to have anxiolytic and antidepressant effects in animal studies.
Advantages and Limitations for Lab Experiments
The advantages of using MPMP in lab experiments include its unique structure, high purity, and potential applications in various fields. However, the limitations of using MPMP include its potential toxicity and limited knowledge of its mechanism of action.
Future Directions
There are many potential future directions for research on MPMP, including further studies on its mechanism of action, potential therapeutic applications, and toxicity. Additionally, MPMP could be used as a tool for studying the dopamine transporter and its role in drug addiction. Overall, MPMP is a promising compound that has the potential to contribute to various fields of scientific research.
Synthesis Methods
The synthesis of MPMP involves a multi-step process that begins with the reaction of 4-methoxyphenethylamine with propargyl bromide in the presence of a base to yield 4-methoxyphenethyl propargyl ether. This intermediate is then reacted with piperidine-1-carboxylic acid to form the final product, MPMP. The synthesis of MPMP has been optimized to yield high purity and yield, making it a viable option for scientific research.
Scientific Research Applications
MPMP has been studied extensively for its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology. In medicinal chemistry, MPMP has shown promise as a potential drug candidate for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In neuroscience, MPMP has been used to study the role of the dopamine transporter in the brain and its potential implications for drug addiction. In pharmacology, MPMP has been used to study the effects of various drugs on the central nervous system.
properties
IUPAC Name |
N-[2-(4-methoxyphenyl)ethyl]-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3/c1-3-14-24-15-17-9-12-21(13-10-17)19(22)20-11-8-16-4-6-18(23-2)7-5-16/h1,4-7,17H,8-15H2,2H3,(H,20,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GATAWHZJVPUIPV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)N2CCC(CC2)COCC#C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenethyl)-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-fluorophenyl)-N-(2-(4-((2-methoxyethyl)amino)-6-(propylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2393881.png)
![2-[(3-benzyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-(4-fluorobenzyl)acetamide](/img/structure/B2393882.png)
![2-[(5-chloro-2-methylphenyl)amino]-5-oxo-N-(tetrahydrofuran-2-ylmethyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazoline-8-carboxamide](/img/structure/B2393883.png)
![[(4,6-Dihydroxypyrimidin-2-YL)thio]acetic acid](/img/structure/B2393886.png)

![N-cyclohexyl-1-[7-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]piperidine-3-carboxamide](/img/structure/B2393888.png)
![(E)-3-(2-chlorophenyl)-N-(2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)acrylamide](/img/structure/B2393892.png)




![N-{2-chloro-6-[(4-isopropyl-1-methyl-7-oxabicyclo[2.2.1]hept-2-yl)oxy]benzyl}-4-fluorobenzenesulfonamide](/img/structure/B2393899.png)

![1-(2-Chloro-6-fluorobenzyl)-3'-(4-fluorophenyl)spiro[indoline-3,2'-thiazolidine]-2,4'-dione](/img/structure/B2393902.png)